molecular formula C22H27N3O3S2 B2362140 N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide CAS No. 905692-66-2

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide

Cat. No. B2362140
CAS RN: 905692-66-2
M. Wt: 445.6
InChI Key: MEEQERIMJCWYNI-UHFFFAOYSA-N
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Description

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide, also known as DBT-SS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBT-SS is a sulfonamide-based compound that has been synthesized using various methods.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • Synthesis and Evaluation for Anticonvulsant and Neurotoxicity Properties: N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide is part of a series of 1,3-benzothiazol-2-yl benzamides synthesized and evaluated for their anticonvulsant, neurotoxicity, and CNS depressant properties. These compounds showed promising results in MES and scPTZ screens, indicating their potential in the treatment of seizures, without showing neurotoxicity or liver toxicity (Rana et al., 2008).

Novel Synthesis Techniques

  • Microwave-Mediated Synthesis: This compound has been utilized in microwave-mediated synthesis methods for creating benzothiazole- and benzimidazole-based heterocycles. Such methods are valued for their efficiency and utility in medicinal chemistry (Darweesh et al., 2016).

Biological and Medicinal Applications

  • Inhibitory Potential Against Human Enzymes

    Derivatives of this compound have been evaluated for their inhibitory potential against human recombinant alkaline phosphatases and human and rat ecto-5′-nucleotidases. These findings are significant for their potential applications in medicinal chemistry, particularly in targeting nucleotide protein targets (Saeed et al., 2015).

  • Anticancer Activity

    This compound is involved in the synthesis of derivatives that have shown significant in-vitro anticancer activity against various human cancer cell lines. These findings underscore its potential use in the development of new anticancer agents (Waghmare et al., 2013).

Industrial and Material Science Applications

  • Corrosion Inhibition: Benzothiazole derivatives, which include N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide, have been studied for their corrosion inhibiting effects on steel, particularly in acidic environments. These findings are relevant for industrial applications where corrosion resistance is crucial (Hu et al., 2016).

properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S2/c1-5-13-25(14-6-2)30(27,28)18-11-9-17(10-12-18)21(26)24-22-23-19-15(3)7-8-16(4)20(19)29-22/h7-12H,5-6,13-14H2,1-4H3,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEQERIMJCWYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide

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